molecular formula C8H5NO2S B1427503 Benzo[c]isothiazole-4-carboxylic acid CAS No. 56910-99-7

Benzo[c]isothiazole-4-carboxylic acid

Cat. No.: B1427503
CAS No.: 56910-99-7
M. Wt: 179.2 g/mol
InChI Key: YAFYLKLDOSWFAI-UHFFFAOYSA-N
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Description

Benzo[c]isothiazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by a fused benzene and isothiazole ring structure

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 4-aminobenzoic acid with thionyl chloride, followed by hydrolysis.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are typically employed.

Major Products Formed:

  • Oxidation Products: this compound derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Alcohols or other reduced derivatives of the carboxylic acid.

  • Substitution Products: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Benzo[c]isothiazole-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Benzo[c]isothiazole-4-carboxylic acid is unique due to its fused ring structure and carboxylic acid group. Similar compounds include:

  • Benzo[d]isothiazole-5-carboxylic acid: Similar structure but different position of the carboxylic acid group.

  • Isothiazole derivatives: Compounds with variations in the isothiazole ring.

Properties

IUPAC Name

2,1-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-12-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYLKLDOSWFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[c]isothiazole-4-carboxylic acid
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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